molecular formula C11H10N2 B15071361 3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine

3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine

Cat. No.: B15071361
M. Wt: 170.21 g/mol
InChI Key: FGTGDGPFFHBFTL-UHFFFAOYSA-N
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Description

3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically proceeds via a cyclization mechanism, forming the imidazopyridine ring system .

Another method involves the use of multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product. For example, the reaction of 2-aminobenzimidazole, aldehydes, and isocyanides under microwave irradiation has been reported to yield this compound derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents and recyclable catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents, acylating agents

Major Products Formed

    Oxidation: N-oxides

    Reduction: Reduced derivatives

    Substitution: Functionalized imidazopyridine derivatives

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

3,4-dihydropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H10N2/c1-2-6-10-9(5-1)12-11-7-3-4-8-13(10)11/h1-2,4-6,8H,3,7H2

InChI Key

FGTGDGPFFHBFTL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=CC=CC=C3N2C=C1

Origin of Product

United States

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